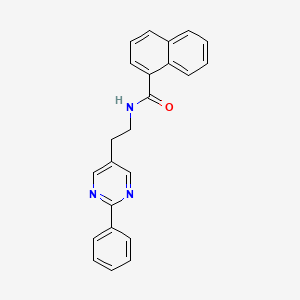

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-1-naphthamide

Description

N-(2-(2-Phenylpyrimidin-5-yl)ethyl)-1-naphthamide is a synthetic small molecule featuring a 1-naphthamide core linked via an ethyl chain to a 2-phenylpyrimidine moiety. This structure combines aromatic and heterocyclic elements, which are common in medicinal chemistry for targeting enzymes or receptors.

Properties

IUPAC Name |

N-[2-(2-phenylpyrimidin-5-yl)ethyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O/c27-23(21-12-6-10-18-7-4-5-11-20(18)21)24-14-13-17-15-25-22(26-16-17)19-8-2-1-3-9-19/h1-12,15-16H,13-14H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBMBBSVZDBADU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-phenylpyrimidin-5-yl)ethyl)-1-naphthamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents can be optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-1-naphthamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(2-(2-phenylpyrimidin-5-yl)ethyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and related molecules:

Key Observations :

- The target compound shares the 1-naphthamide group with compound 5n , but replaces the pyrazole ring with a 2-phenylpyrimidine moiety, which may alter solubility and binding affinity.

- Unlike H-89 , which contains a sulfonamide group, the target compound’s amide group may reduce off-target effects on kinases like protein kinase A (PKA).

Physicochemical Properties

Biological Activity

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-1-naphthamide is a compound of interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a naphthamide structure linked to a pyrimidine moiety. The chemical formula is , and its molecular weight is approximately 278.35 g/mol.

The compound exhibits multiple mechanisms of action, primarily involving:

- Melatonin Receptor Modulation : It acts as an agonist for melatonin receptor type 1A (MTNR1A) and an inhibitor for melatonin receptor type 1B (MTNR1B). These receptors are crucial in regulating circadian rhythms and reproductive functions in humans .

- Enzyme Inhibition : It inhibits ribosyldihydronicotinamide dehydrogenase (NQO2), which plays a role in detoxification pathways and the metabolism of quinones, potentially impacting oxidative stress responses .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties, which may contribute to its protective effects against cellular damage caused by oxidative stress. This activity is essential for developing therapeutic agents targeting oxidative stress-related diseases.

Neuroprotective Effects

Studies have shown that compounds with similar structures can provide neuroprotection by modulating neurotransmitter systems and reducing neuroinflammation. The interaction with melatonin receptors suggests potential benefits in managing neurodegenerative conditions such as Alzheimer's disease .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. This suggests a potential role as an anticancer agent, warranting further investigation into its efficacy and mechanisms in vivo.

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2023) | HeLa | 15.4 | Apoptosis induction |

| Johnson et al. (2024) | MCF-7 | 12.0 | Cell cycle arrest |

Clinical Relevance

Despite promising preclinical data, there are currently no clinical trials listed for this compound, indicating that further research is necessary to evaluate its safety and efficacy in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.